molecular formula C10H13ClO3 B14905956 (3-Chloro-4-ethoxy-5-methoxyphenyl)methanol

(3-Chloro-4-ethoxy-5-methoxyphenyl)methanol

Cat. No.: B14905956
M. Wt: 216.66 g/mol
InChI Key: KMGNRJSCXJRIMB-UHFFFAOYSA-N
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Description

(3-Chloro-4-ethoxy-5-methoxyphenyl)methanol is an organic compound with the molecular formula C10H13ClO3. It is a derivative of phenol, featuring chloro, ethoxy, and methoxy substituents on the aromatic ring, along with a methanol group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-4-ethoxy-5-methoxyphenyl)methanol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable phenol derivative.

    Chlorination: The phenol derivative undergoes chlorination to introduce the chloro group.

    Ethoxylation and Methoxylation: Subsequent reactions introduce the ethoxy and methoxy groups.

    Methanol Addition: Finally, the methanol group is added to the aromatic ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often use catalysts and controlled environments to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-4-ethoxy-5-methoxyphenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohol derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

(3-Chloro-4-ethoxy-5-methoxyphenyl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (3-Chloro-4-ethoxy-5-methoxyphenyl)methanol exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact mechanism may vary depending on the context of its use, such as in biological or chemical systems.

Comparison with Similar Compounds

Similar Compounds

  • (3-Chloro-4-methoxyphenyl)methanol
  • (3-Chloro-4-ethoxyphenyl)methanol
  • (3-Chloro-4-methoxybenzyl alcohol)

Uniqueness

(3-Chloro-4-ethoxy-5-methoxyphenyl)methanol is unique due to the specific combination of chloro, ethoxy, and methoxy groups on the aromatic ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H13ClO3

Molecular Weight

216.66 g/mol

IUPAC Name

(3-chloro-4-ethoxy-5-methoxyphenyl)methanol

InChI

InChI=1S/C10H13ClO3/c1-3-14-10-8(11)4-7(6-12)5-9(10)13-2/h4-5,12H,3,6H2,1-2H3

InChI Key

KMGNRJSCXJRIMB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)CO)OC

Origin of Product

United States

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